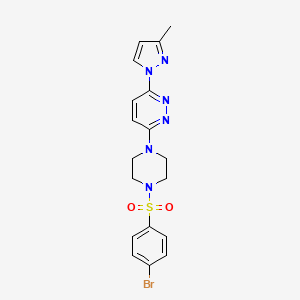

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-4-2-15(19)3-5-16/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHQCABBGYCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine , identified by its CAS number 1013819-27-6 , is a novel chemical entity that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 463.4 g/mol . The structure features a piperazine ring, a sulfonyl group, and a pyridazine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research on similar sulfonamide derivatives suggests that compounds with piperazine and sulfonyl functionalities exhibit significant biological activities. The following sections detail specific activities associated with the compound.

Antibacterial Activity

A study evaluating various piperazine derivatives demonstrated notable antibacterial effects. Compounds similar in structure to the target compound showed IC50 values ranging from 2.14 µM to 6.28 µM against different bacterial strains, indicating strong antibacterial potential compared to standard drugs like thiourea (IC50 = 21.25 µM) .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 2.14 ± 0.003 | |

| Compound B | 6.28 ± 0.003 | |

| Thiourea (Standard) | 21.25 ± 0.15 |

Enzyme Inhibition

The compound's structural features suggest it may also act as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating neurodegenerative diseases such as Alzheimer's.

- Urease : Compounds with urease inhibitory activity can be beneficial in treating infections caused by urease-producing bacteria.

In related studies, piperazine derivatives showed promising enzyme inhibition profiles, with some compounds achieving IC50 values as low as 0.63 µM for AChE .

Anti-inflammatory Activity

Preliminary evaluations of similar compounds indicated anti-inflammatory properties through the inhibition of nitric oxide (NO) secretion in macrophage models. For instance, compounds were tested at concentrations around 6 µM , showing significant reductions in LPS-induced NO production without notable cytotoxicity . This suggests that the target compound may also possess anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have synthesized and evaluated several derivatives of piperazine and pyridazine:

- Synthesis and Evaluation : A series of piperazine-based compounds were synthesized and tested for their biological activity, revealing a spectrum of activity against various pathogens and enzymes .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target enzymes, enhancing understanding of their mechanisms at the molecular level .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyridazine, including the compound , exhibit promising anticancer properties. For instance, studies have indicated that modifications to the piperazine ring can enhance the selectivity and potency against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.

Case Study : A derivative of this compound was tested against breast cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction mechanisms. The study utilized MTT assays to quantify cell viability post-treatment.

Anti-inflammatory Properties

Compounds containing pyrazole and piperazine moieties have been reported to possess anti-inflammatory effects. The sulfonamide group in this compound may contribute to its ability to modulate inflammatory responses.

Case Study : In vivo studies on similar pyrazole derivatives showed a reduction in carrageenan-induced paw edema in rat models, suggesting their potential use as anti-inflammatory agents.

Neuropharmacological Effects

The ability of this compound to cross the blood-brain barrier opens avenues for its application in treating neurological disorders. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease.

Case Study : Research on related compounds indicated their efficacy in modulating neurotransmitter systems, leading to improved cognitive function in animal models of neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine. Variations in substituents on the piperazine or pyrazole rings can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromine on phenyl | Enhances lipophilicity and receptor binding |

| Methyl on pyrazole | Increases anti-inflammatory potency |

| Sulfonamide group | Contributes to solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Sulfonyl Group

The target compound’s aryl sulfonyl group (4-bromophenyl) can be compared to analogs with different halogen or substituent patterns (Table 1).

Table 1: Comparison of Aryl Sulfonyl-Substituted Pyridazine Derivatives

Key Observations :

- Electronic Effects : The 4-bromo substituent (target) provides a balance between electron-withdrawing character and steric bulk compared to the more electronegative 2,4-difluoro analog and the sterically hindered 3-chloro derivative .

- Biological Implications : Halogenated aryl sulfonyl groups are critical for target binding in enzyme inhibitors (e.g., kinase or protease targets), where bromine’s polarizability may enhance affinity .

Variations in the Piperazine Linker Group

The sulfonyl-piperazine linker in the target compound can be contrasted with analogs featuring alternative substituents (Table 2).

Table 2: Piperazine Linker Modifications

Research Findings and Implications

- Anti-Microbial Activity : Pyridazine derivatives with piperazinyl sulfonyl groups demonstrate moderate to strong anti-bacterial activity, with bromine-substituted analogs showing enhanced potency against Gram-positive strains .

- Structure-Activity Relationship (SAR) : The 4-bromo substitution optimizes steric and electronic interactions in hydrophobic binding pockets, as observed in crystallographic studies resolved using SHELX software .

Q & A

Basic: What synthetic strategies are typically employed to prepare 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?

Methodological Answer:

The synthesis involves sequential functionalization of the pyridazine core. Key steps include:

Sulfonylation : Reacting piperazine with 4-bromobenzenesulfonyl chloride to form the sulfonylpiperazine intermediate.

Nucleophilic substitution : Coupling the sulfonylpiperazine moiety to the pyridazine ring at the 4-position under basic conditions (e.g., K₂CO₃ in DMF).

Pyrazole introduction : Installing the 3-methyl-1H-pyrazole group at the 6-position via a Buchwald–Hartwig amination or copper-catalyzed cross-coupling.

Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR, HRMS, and X-ray crystallography (if crystalline) .

Basic: How is the structural conformation of this compound validated, and what role does crystallography play?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles, torsion angles (e.g., C5—N3—C2—C3 = 178.3° ), and non-covalent interactions (e.g., π-π stacking between pyridazine and pyrazole rings).

- Complementary techniques :

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or receptors (e.g., serotonin receptors) due to structural similarity to bioactive pyridazine derivatives .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

- Data interpretation : Use IC₅₀/EC₅₀ values with statistical validation (p < 0.05, n ≥ 3 replicates) .

Advanced: How can researchers optimize reaction yields when synthesizing sulfonylpiperazine intermediates?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables:

- In-line monitoring : Use HPLC or IR spectroscopy to track reaction progress and minimize side products .

Advanced: What computational approaches predict the compound’s reactivity or binding modes?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to compute Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., HIV protease) using crystal structures from the PDB.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Dynamic effects : Account for tautomerism (e.g., pyrazole NH proton exchange) via variable-temperature NMR.

- Solvent corrections : Apply CAM-B3LYP/6-311+G(d,p) calculations with implicit solvent models (e.g., PCM for DMSO) .

- Cross-validation : Compare with analogs (e.g., 3-chloro-6-piperazinylpyridazines ) to identify systematic deviations.

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent variation : Synthesize derivatives with modified sulfonyl (e.g., CF₃ instead of Br ) or pyrazole (e.g., 5-methyl vs. 3-methyl) groups.

- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen bond donors/acceptors.

- Bioisosteric replacement : Replace pyridazine with pyrimidine to assess potency changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.